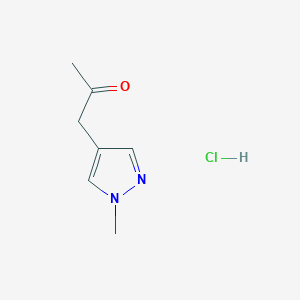

1-(1-Methylpyrazol-4-yl)propan-2-one;hydrochloride

Description

1-(1-Methylpyrazol-4-yl)propan-2-one hydrochloride is a heterocyclic ketone derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and a propan-2-one moiety at the 4-position, with a hydrochloride salt form. This compound is of interest in medicinal chemistry due to the pyrazole ring’s prevalence in bioactive molecules, particularly in kinase inhibitors and agrochemicals .

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)propan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-6(10)3-7-4-8-9(2)5-7;/h4-5H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZIJLKSKYDJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CN(N=C1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpyrazol-4-yl)propan-2-one;hydrochloride typically involves the reaction of 1-methylpyrazole with a suitable acylating agent. One common method is the acylation of 1-methylpyrazole with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpyrazol-4-yl)propan-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

1-(1-Methylpyrazol-4-yl)propan-2-one;hydrochloride serves as an intermediate in organic synthesis , particularly in the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the pyrazole ring makes it suitable for substitution reactions where the nitrogen atoms can act as nucleophiles.

- Oxidation and Reduction Reactions : It can be oxidized or reduced using standard reagents, facilitating the synthesis of derivatives with varying functional groups.

Biological Applications

The compound has been investigated for its biological activities , particularly its interaction with specific targets in biological systems:

- Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to 1-(1-Methylpyrazol-4-yl)propan-2-one have been tested for efficacy against bacteria and fungi .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can reduce inflammation in animal models. One study reported that certain pyrazole compounds demonstrated anti-inflammatory effects comparable to indomethacin, a common anti-inflammatory drug .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent:

- Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitor : The compound has been identified as an inhibitor of NAMPT, an enzyme involved in NAD+ biosynthesis. This inhibition may have implications for treating metabolic disorders and certain cancers by modulating cellular energy metabolism .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrazol-4-yl)propan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Comparison of 1-(1-Methylpyrazol-4-yl)propan-2-one Hydrochloride with Analogues

Notes:

- The target compound’s molecular weight is expected to be ~190–200 g/mol (estimated from analogs).

- Melting points for hydrochloride salts of similar propan-2-one derivatives range from 137–235°C, depending on substituents .

Analytical Characterization

- LC–HRMS and GC–MS : Used to detect propan-2-one isomers in complex mixtures (e.g., hydroxyacetone derivatives in aerosols) .

- X-ray crystallography : SHELXL software () is widely employed for structural validation of crystalline derivatives .

Key Research Findings

Stability : Hydrochloride salts of propan-2-one derivatives exhibit enhanced stability compared to free bases, making them preferable for storage and formulation .

Bioactivity : Pyrazole-propan-2-one hybrids demonstrate moderate-to-high binding affinity to kinase targets, though activity varies with substituent size and polarity .

Synthetic Challenges : Steric hindrance from bulky substituents (e.g., tetrahydrobenzazepine in ) can reduce reaction yields .

Biological Activity

1-(1-Methylpyrazol-4-yl)propan-2-one;hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial, anti-inflammatory, and possibly anticancer properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, efficacy in various biological contexts, and comparison with related compounds.

The molecular formula of this compound is . It features a pyrazole ring which is known for its diverse biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its reactivity in biological systems .

The primary mechanism of action for 1-(1-Methylpyrazol-4-yl)propan-2-one involves its interaction with specific molecular targets within the body:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes by binding to their active sites. For instance, it may affect nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the NAD+ salvage pathway .

- Modulation of Inflammatory Responses : Research indicates that this compound can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

1-(1-Methylpyrazol-4-yl)propan-2-one exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example, it has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been highlighted in multiple studies. It has been shown to reduce inflammation in animal models by decreasing levels of inflammatory markers such as TNF-alpha and IL-6 .

Anticancer Potential

Emerging research suggests that 1-(1-Methylpyrazol-4-yl)propan-2-one may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(1-Methylpyrazol-4-yl)propan-2-one, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 1-(3-Methyl-1H-pyrazol-4-yl)propan-2-one | Methyl group at position 3 | Different reactivity and potential efficacy |

| 1-(5-Methyl-1H-pyrazol-4-yl)ethanone | Methyl group at position 5 | Varying antimicrobial properties |

| 1-(1-Methyl-3-pyrazolyl)butanone | Altered carbon chain length | Potentially enhanced anti-inflammatory effects |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 1-(1-Methylpyrazol-4-yl)propan-2-one against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Investigation into Anti-inflammatory Effects

In an animal model of arthritis, treatment with 1-(1-Methylpyrazol-4-yl)propan-2-one resulted in a marked reduction in paw swelling and inflammatory cytokine levels compared to control groups. This study supports the compound's role as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.